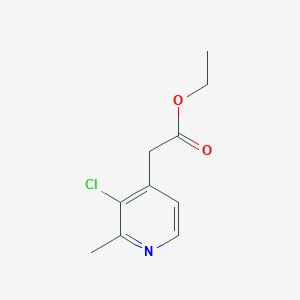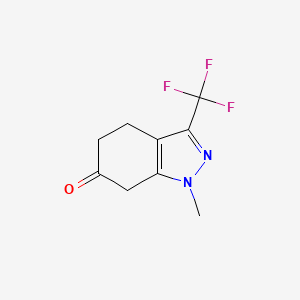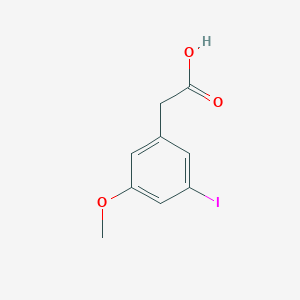
2-(3-Iodo-5-methoxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Iodo-5-methoxyphenyl)acetic acid is an organic compound characterized by the presence of an iodine atom, a methoxy group, and a phenylacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodo-5-methoxyphenyl)acetic acid typically involves the iodination of 3-methoxyphenylacetic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Iodo-5-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 3-methoxyphenylacetic acid.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 3-Methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: 3-Methoxyphenylacetic acid.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Iodo-5-methoxyphenyl)acetic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(3-Iodo-5-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group can influence the compound’s reactivity and binding affinity to biological targets. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxyphenylacetic acid: Lacks the iodine atom, resulting in different reactivity and biological properties.
2-Methoxyphenylacetic acid: Similar structure but without the iodine atom, leading to different chemical behavior.
5-Iodo-2-methoxyphenol: Contains both iodine and methoxy groups but differs in the position of the functional groups.
Uniqueness
2-(3-Iodo-5-methoxyphenyl)acetic acid is unique due to the presence of both iodine and methoxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C9H9IO3 |
|---|---|
Poids moléculaire |
292.07 g/mol |
Nom IUPAC |
2-(3-iodo-5-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H9IO3/c1-13-8-3-6(4-9(11)12)2-7(10)5-8/h2-3,5H,4H2,1H3,(H,11,12) |
Clé InChI |
JFNDKINLIIVIRS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)CC(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


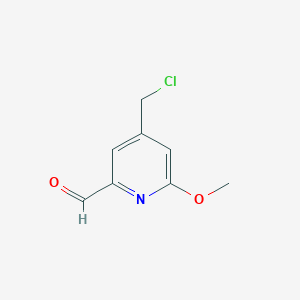
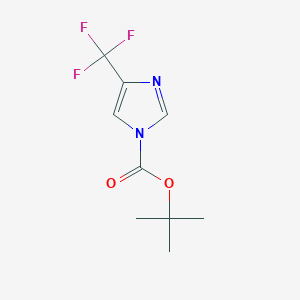
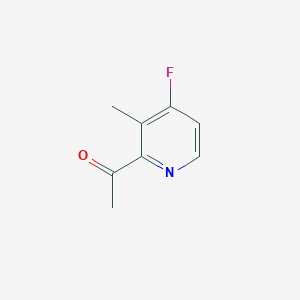
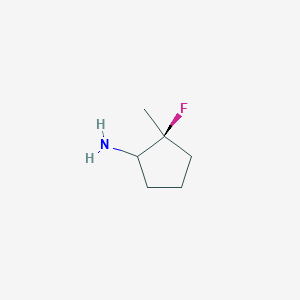
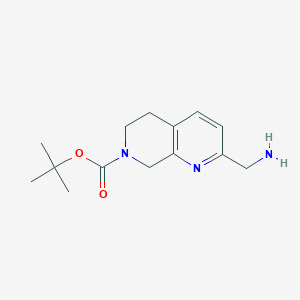
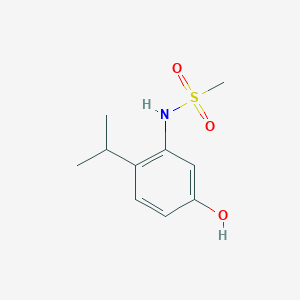
![methyl (1S,4S,8R,10R,11S,14S)-11-[(1S)-1-hydroxyethyl]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate](/img/structure/B14853906.png)

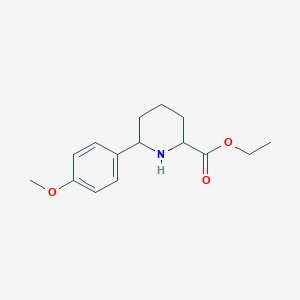
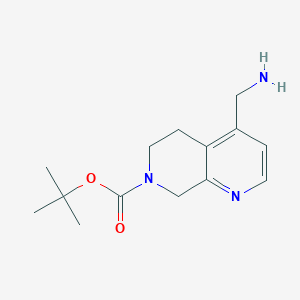
![(1S,2R,9S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadec-6-ene-3,8,14-trione](/img/structure/B14853948.png)
![Methyl 3-(Boc-amino)-spiro[5.5]undecane-9-carboxylate](/img/structure/B14853961.png)
